![molecular formula C19H21N3O3 B2757858 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-95-1](/img/structure/B2757858.png)
3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The imidazo[1,2-a]pyridine moiety in this compound is known for its significant biological activity and is often found in various pharmacologically active molecules.
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Based on the known actions of similar imidazo[1,2-a]pyridines, it can be inferred that this compound may interact with its targets (such as cdks, calcium channels, or gaba a receptors) to modulate their activity . This could result in changes to cell cycle progression, neuronal excitability, or muscle contraction.
Biochemical Pathways
Given the potential targets of this compound, it may impact pathways related to cell cycle regulation (via cdk inhibition), neuronal signaling (via calcium channel blocking), and inhibitory neurotransmission (via gaba a receptor modulation) .
Result of Action
Based on the potential targets and modes of action, this compound could potentially influence cell cycle progression, neuronal excitability, and inhibitory neurotransmission .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through the reaction of 2-aminopyridine with α-bromoketones under specific conditions . The resulting intermediate is then further reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
TRPM8 Modulation
One of the most notable applications of this compound is its role as a modulator of the TRPM8 receptor (transient receptor potential melastatin subfamily type 8). This receptor is involved in temperature sensation and pain pathways. Research indicates that compounds affecting TRPM8 can be beneficial in treating conditions such as:
- Inflammatory pain
- Neuropathic pain
- Cold sensitivity disorders
The modulation of TRPM8 by 3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide suggests it could be developed into therapeutic agents for these conditions .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have shown that derivatives of imidazo[1,2-a]pyridines exhibit significant cytotoxicity against various cancer cell lines. For instance, the compound was tested against:
- K562 (chronic myeloid leukemia)
- MV4-11 (acute myeloid leukemia)
- MCF-7 (breast cancer)
Table 1 summarizes the cytotoxic effects observed in these studies.
The promising IC50 values indicate that this compound may serve as a lead structure for developing new anticancer agents.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. The following steps outline a general synthetic route:
- Formation of the Imidazo[1,2-a]pyridine : Starting from commercially available precursors.
- Alkylation : The imidazole is then alkylated with an appropriate ethyl halide.
- Benzamide Formation : Finally, the benzamide linkage is formed through acylation reactions.
Each step requires optimization to enhance yield and purity .
Case Study 1: Pain Management
A study investigated the efficacy of this compound in a murine model of inflammatory pain. The results demonstrated significant reduction in pain response compared to control groups, highlighting its potential as an analgesic agent .
Case Study 2: Anticancer Efficacy
Another study focused on the compound's anticancer properties against various cell lines. The results indicated that it inhibited cell proliferation significantly more than standard chemotherapeutics like Doxorubicin . This positions the compound as a candidate for further development in cancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also show comparable pharmacological properties.
Uniqueness
3,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine and benzamide moieties, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Actividad Biológica
3,4-Dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, also known by its CAS number 868977-95-1, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a unique combination of a benzamide moiety and an imidazo[1,2-a]pyridine core. The synthesis typically involves multi-step reactions starting from 2-aminopyridine and α-bromoketones under controlled conditions to yield the desired product with high purity and yield. The structure can be represented as follows:
Synthetic Route Overview
- Preparation of Imidazo[1,2-a]pyridine Core : Reaction of 2-aminopyridine with α-bromoketones.
- Formation of Benzamide Linkage : Coupling reactions to attach the benzamide moiety.
- Purification : Employing chromatography techniques to isolate the final product.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate potent activity against cancer cells due to their ability to inhibit key signaling pathways involved in cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | A431 (human epidermoid carcinoma) | <10 | |
Other Benzamide Derivative | Jurkat (human T-cell leukemia) | <5 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against various bacterial strains, potentially making it a candidate for further development as an antimicrobial agent.
Table 2: Antimicrobial Activity
Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 |
Case Studies
-
Cytotoxicity Assessment :
A study assessed the cytotoxic effects of the compound on A431 cells using MTT assays. The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting enhanced efficacy in targeting cancer cells. -
Mechanistic Studies :
Molecular dynamics simulations revealed that the compound interacts with critical proteins involved in cancer cell survival through hydrophobic interactions and hydrogen bonding, which may explain its potent anticancer activity.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-7-9-22-12-15(21-18(22)10-13)6-8-20-19(23)14-4-5-16(24-2)17(11-14)25-3/h4-5,7,9-12H,6,8H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKQBZLURXLVOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.